molecular formula C18H20N2O3S B2739920 N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921861-68-9

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2739920
CAS No.: 921861-68-9
M. Wt: 344.43
InChI Key: DSACRLZWBHUPIQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic indoline-2-one derivative offered for life science research. This compound is of significant interest in the field of enzymology and oncology research, particularly in the study of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play critical roles in cancer progression, metastasis, and tissue remodeling . Unlike traditional broad-spectrum MMP inhibitors that function as strong zinc-chelators, this chemotype represents a modern approach to inhibitor design. Research on closely related 3-aminoindolin-2-one analogues suggests a mechanism of action that involves selective interaction with the S1' specificity pocket of MMP enzymes, potentially offering a pathway to achieve selectivity for specific isoforms like MMP-2 and MMP-13 while sparing others such as MMP-8 . This selectivity is crucial for developing targeted therapies with reduced off-target effects. The molecular structure integrates a 1-ethyl-2-oxoindoline core with a p-tolylmethanesulfonamide group, a configuration designed to explore structure-activity relationships within this promising drug-like chemotype. Our product is provided with guaranteed high purity and stability for reliable experimental results. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-20-17-9-8-16(10-15(17)11-18(20)21)19-24(22,23)12-14-6-4-13(2)5-7-14/h4-10,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSACRLZWBHUPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Ethylation: The indolinone core is then ethylated using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the ethylated indolinone with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinone core.

    Reduction: Reduced forms of the indolinone or sulfonamide groups.

    Substitution: New compounds with different functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include sulfonamide derivatives with aromatic or heterocyclic substituents. A key comparison is with 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione (), which features a dansyl (dimethylaminonaphthalene-sulfonyl) group. Key differences include:

Feature Target Compound Dansyl Derivative
Aromatic System Indolinone (fused bicyclic) + p-tolyl Naphthalene (dansyl) + imidazolidine
Electron-Donating Group None (p-tolyl: methyl enhances lipophilicity) Dimethylamino (strong electron donor)
Sulfonamide Linker Methanesulfonamide Naphthalenesulfonamide
Dihedral Angle Not reported 89.63° (naphthalene/imidazolidine)

The dansyl group’s electron-donating dimethylamino moiety confers fluorescence, whereas the indolinone-p-tolyl system may prioritize steric interactions with biological targets .

Physical and Crystallographic Properties

Crystallographic data for the dansyl derivative revealed weak C–H···π and N–H···π interactions stabilizing its structure . The target compound’s indolinone and p-tolyl groups may promote π-stacking or hydrogen bonding, but its crystal packing would depend on substituent conformations.

Solubility and Stability

Stability may vary: dansyl compounds are photostable fluorophores, while indolinones may undergo hydrolysis at the lactam moiety.

Research Implications and Limitations

The provided evidence highlights methodological approaches (e.g., SHELX for crystallography , dansyl synthesis ) applicable to studying the target compound. Further experimental work is needed to:

  • Resolve its crystal structure using SHELX-based refinement .
  • Evaluate fluorescence or kinase inhibition relative to dansyl analogs .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides, notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an indolinone core linked to a methanesulfonamide group, which is instrumental in its biological activity. The presence of functional groups such as the sulfonamide and carbonyl groups contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties, particularly against matrix metalloproteinases (MMPs). MMPs play crucial roles in various pathological processes including cancer metastasis and tissue remodeling. Studies indicate that compounds with similar structures can effectively inhibit MMP activity, suggesting that this compound may also have potential in cancer therapy and treatment for fibrotic diseases.

Kinase Modulation

In addition to MMP inhibition, this compound may influence kinase activity, which is vital in managing metabolic disorders and inflammatory conditions. The modulation of kinase pathways indicates potential applications in treating diseases associated with dysregulated signaling pathways.

The mechanism of action involves mimicking the structure of natural substrates, allowing the compound to bind to enzyme active sites. This binding blocks the enzymatic activity essential for various biochemical pathways, disrupting processes in microorganisms or cancer cells.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Indolinone Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Ethylation : The indolinone core is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
  • Sulfonamide Formation : The final step involves reacting the ethylated indolinone with p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-hydroxyethyl)-1-(p-tolyl)methanesulfonamideHydroxyethyl substituent instead of ethylDifferent solubility profiles
N-(benzoyl)-1-(m-tolyl)methanesulfonamideBenzoyl group replacing the indolinone moietyPotentially different biological activity
3-(4-methoxyphenyl)-N-(ethyl)methanesulfonamide4-Methoxyphenyl group instead of m-tolylAltered electronic properties affecting activity

The uniqueness of this compound lies in its specific combination of an indolinone core with a methanesulfonamide linkage, which may confer distinct pharmacological properties compared to other derivatives.

Case Studies and Research Findings

Research has demonstrated promising results regarding the biological activities of compounds structurally related to this compound. For instance, studies have shown that similar indolinone derivatives can activate p53 pathways, leading to apoptosis in cancer cells . Furthermore, metabolic studies indicated that these compounds undergo various transformations that could enhance their therapeutic efficacy by generating active metabolites .

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